Mmp-9-IN-7: A Technical Guide for Researchers
Mmp-9-IN-7: A Technical Guide for Researchers
An In-depth Examination of the Potent and Selective MMP-9 Inhibitor
This technical guide provides a comprehensive overview of the chemical and biological properties of Mmp-9-IN-7, a potent inhibitor of matrix metalloproteinase-9 (MMP-9). Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical structure, physicochemical properties, and its inhibitory activity. Furthermore, it outlines key experimental protocols and explores the broader context of MMP-9's role in physiological and pathological processes, providing a foundation for future research and therapeutic development.
Core Chemical and Physical Properties
Mmp-9-IN-7, with the CAS Number 333746-76-2, is a small molecule inhibitor of MMP-9. Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and data interpretation.
| Property | Value |
| IUPAC Name | N-(2-((5-chloro-2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide |
| Molecular Formula | C₁₆H₁₅ClN₄O₂S₂ |
| Molecular Weight | 410.90 g/mol |
| SMILES Notation | CC1=NC(=C(S1)C2=CSC(=N2)NC3=CC(=CC=C3)Cl)OC)NC(=O)C |
| IC₅₀ | 0.52 μM (in proMMP9/MMP3 P126 activation assay)[1] |
| Appearance | Solid powder |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Synthesis and Formulation
Mmp-9-IN-7 was first disclosed in patent WO2012162468, which describes a series of thiazole derivatives as pro-matrix metalloproteinase inhibitors.[1] While the detailed synthesis protocol is outlined within this patent, a general overview involves the coupling of key thiazole intermediates. For laboratory use, Mmp-9-IN-7 is typically supplied as a solid powder and can be dissolved in solvents such as DMSO for the preparation of stock solutions.
Mechanism of Action and Biological Activity
Mmp-9-IN-7 is a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9), an enzyme critically involved in the degradation of the extracellular matrix (ECM). MMPs, a family of zinc-dependent endopeptidases, play a crucial role in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, their dysregulation is implicated in numerous pathologies such as cancer, inflammation, and cardiovascular diseases.
The inhibitory activity of Mmp-9-IN-7 was determined in a proMMP9/MMP3 P126 activation assay, demonstrating an IC₅₀ of 0.52 μM.[1] This assay measures the ability of the compound to prevent the activation of the inactive zymogen form of MMP-9 (pro-MMP-9) by MMP-3 (stromelysin-1), a key physiological activator. This suggests that Mmp-9-IN-7 may act by interfering with the conformational changes required for zymogen activation.
The broader implications of MMP-9 inhibition are significant. By preventing the breakdown of the ECM, particularly type IV collagen which is a major component of the basement membrane, MMP-9 inhibitors can potentially impede cancer cell invasion and metastasis. Furthermore, given the role of MMP-9 in neuroinflammation and other inflammatory conditions, its inhibition presents a therapeutic avenue for these diseases.
Experimental Protocols
Pro-MMP-9 Activation Assay
The following is a generalized protocol for an in vitro assay to assess the inhibitory activity of compounds like Mmp-9-IN-7 on the activation of pro-MMP-9 by MMP-3.
Materials:
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Recombinant human pro-MMP-9
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Recombinant active human MMP-3
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Mmp-9-IN-7 (or other test inhibitors)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
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Fluorogenic MMP-9 substrate
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96-well microplate (black, for fluorescence readings)
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Fluorometric plate reader
Procedure:
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Prepare a stock solution of Mmp-9-IN-7 in DMSO.
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Serially dilute the Mmp-9-IN-7 stock solution in Assay Buffer to achieve a range of desired concentrations.
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In the microplate, add the diluted inhibitor solutions. Include a vehicle control (DMSO) and a positive control (a known MMP-9 inhibitor).
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Add recombinant human pro-MMP-9 to each well.
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Initiate the activation by adding recombinant active human MMP-3 to each well.
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Incubate the plate at 37°C for a predetermined time to allow for pro-MMP-9 activation.
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Add the fluorogenic MMP-9 substrate to all wells.
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Immediately measure the fluorescence intensity over time using a fluorometric plate reader.
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Calculate the rate of substrate cleavage for each concentration of the inhibitor.
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Plot the rate of cleavage against the inhibitor concentration and determine the IC₅₀ value.
Cell-Based Invasion Assay (Boyden Chamber Assay)
This protocol can be used to evaluate the effect of Mmp-9-IN-7 on the invasive potential of cancer cells.
Materials:
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Cancer cell line known to express MMP-9 (e.g., MDA-MB-231, HT-1080)
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Boyden chamber inserts with a porous membrane coated with Matrigel (an extracellular matrix protein mixture)
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Cell culture medium (with and without serum)
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Mmp-9-IN-7
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Calcein-AM or other fluorescent dye for cell staining
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Fluorescence microscope or plate reader
Procedure:
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Culture the cancer cells to sub-confluency.
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Starve the cells in serum-free medium for 24 hours.
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Harvest the cells and resuspend them in serum-free medium containing various concentrations of Mmp-9-IN-7. Include a vehicle control.
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Add the cell suspension to the upper chamber of the Matrigel-coated Boyden chamber inserts.
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Fill the lower chamber with medium containing a chemoattractant, such as fetal bovine serum.
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Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).
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After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
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Fix and stain the invading cells on the lower surface of the membrane with a fluorescent dye like Calcein-AM.
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Quantify the number of invaded cells by counting under a fluorescence microscope or by measuring the fluorescence intensity with a plate reader.
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Compare the number of invaded cells in the inhibitor-treated groups to the control group to determine the effect of Mmp-9-IN-7 on cell invasion.
Visualizing MMP-9 in Cellular Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to MMP-9 function and inhibition.
Caption: Mechanism of MMP-9 activation by MMP-3 and its inhibition by Mmp-9-IN-7.
Caption: Workflow for a cell-based invasion assay to test MMP-9 inhibitors.
Conclusion and Future Directions
Mmp-9-IN-7 is a valuable research tool for investigating the multifaceted roles of MMP-9 in health and disease. Its potency and selectivity make it a suitable candidate for in vitro and potentially in vivo studies aimed at elucidating the therapeutic potential of MMP-9 inhibition. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic properties, as well as to explore its efficacy in various preclinical disease models. The detailed experimental protocols and conceptual diagrams provided in this guide serve as a starting point for researchers to design and execute robust studies in this promising area of drug discovery.
